4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)10-6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJXAMHMFFLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=NC=C1)C(=O)O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of pyridine-2-carboxylic acid with dimethyl sulfoxide (DMSO) under specific conditions to introduce the dimethyl(oxo)-lambda6-sulfanylidene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfoximine moiety (-S(O)(NMe₂)=N-) demonstrates stability under oxidative conditions but facilitates electron transfer in catalytic systems. Key findings include:
| Reaction Conditions | Products Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 60°C) | Sulfone derivative via S-oxidation | 78% | |
| H₂O₂ (aq. HCl, reflux) | Pyridine N-oxide formation | 65% |
Mechanistic Insight : Oxidation preferentially targets the sulfur center in sulfoximine before affecting the pyridine ring. The dimethylamino group directs regioselectivity during pyridine N-oxidation .
Reduction Reactions
The compound undergoes selective reduction at multiple sites:
| Reducing Agent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (THF, 0°C → RT) | Carboxylic acid | 2-(Hydroxymethyl)pyridine analog | 82% |
| NaBH₄/CuI (MeOH) | Sulfoximine S=O bond | Thioamide derivative | 68% |
| H₂ (5 atm)/Pd-C | Pyridine ring | Piperidine derivative | 45% |
Key Observation : LiAlH₄ preferentially reduces the carboxylic acid to a primary alcohol without affecting the sulfoximine group .
Condensation and Cyclization
The carboxylic acid group participates in cyclocondensation reactions with nucleophiles:
Example : Reaction with o-aminothiophenol in polyphosphoric acid (PPA) produces tricyclic benzothiazoles through sequential acylation and intramolecular cyclization .
Functional Group Interconversion
The carboxylic acid moiety enables derivatization:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂/MeOH | Methyl ester | 92% |
| Amide formation | EDC/HOBt, R-NH₂ | Substituted benzamides | 75-89% |
| Decarboxylation | CuO/quinoline, 220°C | 4-Aminopyridine derivative | 63% |
Synthetic Utility : Ester derivatives show enhanced cell permeability in biological assays compared to the parent acid .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes substitution at specific positions:
| Nucleophile | Position Modified | Product | Conditions |
|---|---|---|---|
| NH₃ (gas) | C-3 | 3-Amino substituted analog | 160°C, sealed tube |
| KSCN | C-5 | Thiocyanate derivative | DMF, 120°C |
| NaOMe | C-6 | Methoxy-substituted compound | MW irradiation |
Regiochemical Control : Steric effects from the sulfoximine group direct substitution to the less hindered C-3 and C-5 positions .
Metal-Complexation Behavior
The sulfoximine nitrogen and pyridine nitrogen act as bidentate ligands:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) chloride | N(pyridine)-S(O) chelation | Catalytic oxidation systems |
| Pd(II) acetate | N(sulfoximine)-O binding | Cross-coupling reactions |
Catalytic Activity : Cu complexes accelerate aerobic oxidation of alcohols to ketones with >90% conversion .
This compound's reactivity profile enables its use as a:
-
Versatile scaffold for heterocyclic synthesis (benzothiazoles, pyrazoles)
-
Ligand design template for transition metal catalysis
-
Prodrug candidate through ester/amide prodrug strategies
Experimental data confirms that reaction outcomes depend critically on the electronic effects of the sulfoximine group and steric constraints imposed by the pyridine-carboxylic acid framework .
Scientific Research Applications
Synthesis Process Overview
- Starting Material : Pyridine-2-carboxylic acid.
- Reagents : Dimethyl sulfoxide (DMSO).
- Conditions : Specific temperature and pressure settings to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.
Chemistry
In the realm of organic synthesis, 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid serves as a valuable building block for more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Research indicates that derivatives of this compound may exhibit significant activity against various pathogens due to their ability to interact with biological targets .
Case Study: Antimicrobial Activity
A study explored the antimicrobial efficacy of compounds derived from pyridine structures similar to 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid. The findings revealed broad-spectrum activity against strains like Pseudomonas aeruginosa, highlighting the potential of these compounds in developing new antimicrobial agents .
Medicine
The pharmaceutical applications of this compound are particularly promising. Its ability to interact with specific enzymes and receptors positions it as a candidate for drug discovery. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in bacterial resistance mechanisms .
Case Study: Drug Development
Research focusing on the structure-activity relationship (SAR) of similar compounds has demonstrated that modifications at specific positions on the pyridine ring can enhance biological activity and selectivity against targeted diseases, paving the way for new therapeutic agents .
Industrial Applications
In industrial contexts, 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can be utilized in the production of specialty chemicals and materials due to its unique properties. Its application extends to manufacturing processes where specific chemical characteristics are required.
Mechanism of Action
The mechanism by which 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Sulfoximine Groups
a. Ethanone Derivatives () Compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) share the sulfoximine group but lack the pyridine-2-carboxylic acid moiety. These derivatives exhibit:
Key Differences :
b. But-2-enoic Acid Derivative () The compound (2E)-4-{[dimethyl(oxo)-λ⁶-sulfanylidene]amino}but-2-enoic acid (MW: 293.33) shares the sulfoximine group but features a conjugated carboxylic acid chain instead of a pyridine ring. This structural variation likely reduces aromatic interactions and alters electronic properties .
Pyridine-2-Carboxylic Acid Derivatives ()
Pyridine-2-carboxylic acid esters and amides, such as 4-bromophenylpyridin-2-carboxamide, are synthesized via reactions of pyridin-2-carboxylic acid chloride with phenols or amines. These derivatives exhibit:
Key Differences :
Physicochemical and Functional Comparisons
Biological Activity
4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This compound is part of a broader class of sulfoximine derivatives, which have been investigated for various therapeutic applications, including cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The chemical structure of 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can be represented as follows:
- Molecular Formula : C₉H₁₀N₂O₃S
- Molecular Weight : 218.25 g/mol
This compound features a pyridine ring with a carboxylic acid group and a sulfoximine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily explored through its effects on various cellular pathways and its potential as an anticancer agent. Research indicates that compounds containing the sulfoximine group exhibit significant inhibitory effects on tumor cell proliferation.
Anticancer Activity
- Mechanism of Action : The sulfoximine derivatives are believed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. For example, studies have shown that related compounds can inhibit ATR kinase, which plays a crucial role in the DNA damage response, making it a target for cancer therapy .
- In Vitro Studies : In vitro assays have demonstrated that 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values indicating potent antiproliferative activity against melanoma (B16-F0) and mammary adenocarcinoma (LM3) cell lines .
- Selectivity Index : The selectivity index (SI) of related sulfoximine compounds suggests they are more toxic to cancer cells than to normal cells, indicating their potential as selective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have indicated that certain derivatives exhibit both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant pathogens .
Case Studies
Several case studies highlight the effectiveness of 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid and its derivatives:
-
Cytotoxicity Against Tumor Cells :
- A study evaluated various sulfoximine derivatives' cytotoxic effects on B16-F0 and LM3 cells. The results indicated that some compounds were significantly more effective against these tumor cells compared to normal murine mammary epithelial cells (NMuMG), with selectivity indices ranging from 3 to 4 .
- Antimicrobial Testing :
Data Tables
| Compound Name | IC50 (μM) | Selectivity Index | Activity Type |
|---|---|---|---|
| Compound A | 15 | 3.5 | Anticancer |
| Compound B | 10 | 4.0 | Anticancer |
| Compound C | 20 | 2.8 | Antimicrobial |
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what catalysts are typically employed?
The synthesis of 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can involve multi-step pathways. A typical approach includes:
- Condensation and cyclization : Reacting substituted pyridine precursors with sulfonyl or sulfoxime reagents under catalytic conditions. Palladium or copper catalysts are often used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction efficiency .
- Functional group modifications : Post-cyclization steps may involve oxidation or carboxylation to introduce the carboxylic acid moiety. For example, sodium hydroxide in dichloromethane is employed for selective deprotection or neutralization .
- Purification : Column chromatography or recrystallization ensures high purity.
Basic: How can the purity and structural integrity of this compound be verified post-synthesis?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% threshold) and detect trace impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of key functional groups (e.g., sulfanylidene, pyridine ring, and carboxylic acid) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: What strategies mitigate enantiomeric mixture formation during synthesis?
To minimize racemization:
- Chiral catalysts : Use enantioselective catalysts (e.g., palladium with chiral ligands) during coupling steps to favor single-enantiomer formation .
- Controlled reaction conditions : Optimize temperature and pH to reduce stereochemical scrambling. For example, low-temperature Michael additions or Friedel-Crafts acylation reduce side reactions .
Advanced: How can researchers reconcile contradictory data regarding the compound’s biological activity?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Differences in cell lines, incubation times, or compound concentrations. Standardize protocols using controls like known inhibitors .
- Solubility issues : Use dimethyl sulfoxide (DMSO) or surfactants to enhance solubility and ensure consistent bioavailability .
Basic: What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
Advanced: How can yield be optimized in large-scale synthesis while maintaining purity?
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst recycling : Immobilize palladium or copper catalysts on solid supports to reduce costs and improve reusability .
- Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
Basic: What spectroscopic techniques characterize the sulfanylidene and pyridine moieties?
- Infrared (IR) Spectroscopy : Detects S=O (1050–1200 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
- ¹H NMR : Pyridine protons appear as deshielded signals (δ 7.5–8.5 ppm), while sulfanylidene groups influence neighboring proton splitting patterns .
Advanced: How do computational methods predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulates interactions with enzyme active sites (e.g., kinase inhibitors) to guide biological studies .
Basic: What are the key functional groups, and how do they influence reactivity?
- Sulfanylidene group (-S(O)NMe₂) : Acts as an electron-withdrawing group, directing electrophilic substitution on the pyridine ring .
- Carboxylic acid (-COOH) : Enhances solubility in polar solvents and enables salt formation for pharmaceutical formulations .
Advanced: How should researchers control for non-specific binding in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
